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molecular formula C12H11BrN2 B8449030 5-Bromo-3-isopropyl-1H-indole-7-carbonitrile

5-Bromo-3-isopropyl-1H-indole-7-carbonitrile

Cat. No. B8449030
M. Wt: 263.13 g/mol
InChI Key: YLZGAUKPJNGWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765792B2

Procedure details

To a stirred solution of 5-bromo-7-iodo-3-(1-methylethyl)-1H-indole (3.05 g, 8.38 mmol) in DMF (50 mL) was added zinc cyanide (0.52 g, 4.43 mmol) and tetrakis(triphenylphosphine)palladium (0.8 g, 0.692 mmol). The reaction was purged with N2, stirred and heated at 90° C. LCMS indicated that the reaction was complete. The reaction was evaporated to dryness under vacuum. Purification by silica gel chromatography (Analogix, SF25-60 g, 0 to 10% EtOAc in hexanes) and trituration with hexanes, filtering and drying under vacuum gave the product 5-bromo-3-(1-methylethyl)-1H-indole-7-carbonitrile (1.67 g, 6.35 mmol, 76% yield) as a light yellow solid. MS (ES)+ m/e 263.0 [M+H]+.
Name
5-bromo-7-iodo-3-(1-methylethyl)-1H-indole
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
0.52 g
Type
catalyst
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9](I)[CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:12]([CH3:14])[CH3:13].[CH3:15][N:16](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([C:15]#[N:16])[CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:12]([CH3:14])[CH3:13] |f:2.3.4,^1:28,30,49,68|

Inputs

Step One
Name
5-bromo-7-iodo-3-(1-methylethyl)-1H-indole
Quantity
3.05 g
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=C(C1)I)C(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
0.52 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
0.8 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purged with N2
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (Analogix
FILTRATION
Type
FILTRATION
Details
SF25-60 g, 0 to 10% EtOAc in hexanes) and trituration with hexanes, filtering
CUSTOM
Type
CUSTOM
Details
drying under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=C(C1)C#N)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.35 mmol
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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